molecular formula C7H5BrN4 B2915823 1-(2-Bromophenyl)tetrazole CAS No. 309737-83-5

1-(2-Bromophenyl)tetrazole

Cat. No. B2915823
CAS RN: 309737-83-5
M. Wt: 225.049
InChI Key: JIIHTZCRHRSTDL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)tetrazole is a solid compound with a molecular weight of 225.05 . It is a 5-substituted 1H-tetrazole . The IUPAC name for this compound is 1-(2-bromophenyl)-1H-tetraazole .


Synthesis Analysis

The synthesis of this compound can be achieved via silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide . A variety of synthetic methods have been reported, including the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, and low cost .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .


Chemical Reactions Analysis

Tetrazoles, including this compound, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds . Copper-catalyzed reaction of 5-(2-bromophenyl)-1H-tetrazole with ethyl 2-cyanoacetate has been reported to afford ethyl 1,3-diaminoisoquinoline-4-carboxylate .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Multicomponent Reactions for Tetrazole Derivatives

Tetrazole derivatives, including 1-(2-Bromophenyl)tetrazole, are pivotal in medicinal chemistry due to their bioisosterism to carboxylic acids and amides, metabolic stability, and favorable physicochemical properties. Multicomponent reactions (MCRs) provide a convergent pathway to these compounds, enhancing novelty, diversity, and complexity. This synthesis approach, although not fully explored, presents significant potential for developing new tetrazole scaffolds with varied applications in drug design and discovery (Neochoritis, Zhao, & Dömling, 2019).

Ligands in Catalysis

1-(2-Iodophenyl)-1H-tetrazole, a compound similar in structure to this compound, has been utilized as a ligand in the Pd(II) catalyzed Heck reaction. This application underlines the role of tetrazole derivatives in facilitating cross-coupling reactions, leading to the synthesis of complex organic molecules with high yields, showcasing their versatility in catalytic processes (Gupta, Song, & Oh, 2004).

High-Temperature Proton Exchange Membranes

In material science, polybenzimidazoles containing bulky substituents and ether linkages, synthesized from tetraamines including those related to tetrazole chemistry, have shown promising applications in high-temperature proton exchange membrane fuel cells (PEMFC). These materials offer excellent thermal and oxidative stability, mechanical properties, and high proton conductivity, indicating the potential of tetrazole derivatives in enhancing the performance of fuel cells (Chen et al., 2016).

Synthesis of Brominated Tetrazole Derivatives

The synthesis of 1-Bromine-5-Phenyl-Tetrazole demonstrates the chemical versatility and reactivity of tetrazole derivatives under optimized conditions, highlighting their potential as intermediates in organic synthesis and their role in developing new materials or pharmaceutical compounds (Chen Yong-zhou, 2005).

Luminescent Iridium Complexes

Tetrazole derivatives have been employed as ancillary ligands in the synthesis of luminescent iridium complexes, facilitating color tuning and expanding the applications of these complexes in light-emitting devices. This research underscores the importance of tetrazole derivatives in the development of new photophysical materials with potential applications in organic electronics (Stagni et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Tetrazoles, including 1-(2-Bromophenyl)tetrazole, have a wide range of applications in many fields such as medicine, agriculture, material science, etc . They play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways , which suggests potential for future advancements in green chemistry.

Mechanism of Action

Target of Action

1-(2-Bromophenyl)tetrazole, like other tetrazole derivatives, is known to exhibit a wide range of medicinal activity and potential role in biosciences . .

Mode of Action

It’s worth noting that tetrazole derivatives are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that this compound may interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Tetrazoles in general are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which suggests that this compound may have similar properties. This could potentially impact the compound’s bioavailability.

Result of Action

Given the broad range of biological effects exhibited by tetrazoles , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and biochemical pathway involved.

properties

IUPAC Name

1-(2-bromophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIHTZCRHRSTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

309737-83-5
Record name 1-(2-bromophenyl)-1H-1,2,3,4-tetrazole
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